molecular formula C16H18N2OS2 B2603908 3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 862825-47-6

3-(3,5-dimethylphenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2603908
CAS No.: 862825-47-6
M. Wt: 318.45
InChI Key: KJXODPDOVUZZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecule contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a bicyclic system containing a thiophene (a five-membered ring with one sulfur atom) fused to a pyrimidine (a six-membered ring with two nitrogen atoms). It also has various substituents on the rings .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other thienopyrimidinones. These compounds can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the specific substituents present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For this compound, we can predict that it is likely to be solid at room temperature . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Synthesis and Antimicrobial Activity:

  • Abdel-rahman, Bakhite, and Al-Taifi (2002) reported the synthesis of thienopyrimidinones and their antimicrobial activities. Their study demonstrates the potential of these compounds in creating new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Electrophilic Ipso-Substitution Reactions:

  • A study by Bozorov et al. (2013) explored the electrophilic ipso-substitution reactions of methyl and methoxycarbonyl groups in the thienopyrimidine framework. This research contributes to understanding the chemical reactivity of thienopyrimidinones (Bozorov, Ortikov, Bobakulov, Abdullayev, Yili, & Aisa, 2013).

Synthesis and Alkylation Studies:

  • Research by Shestakov et al. (2014) focused on the synthesis and alkylation of thieno[3,2-d]pyrimidin-4-ones. This study provides insight into the synthetic pathways and potential modifications of these compounds (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).

Vascular-Targeting and Anti-Angiogenic Applications:

N vs S Alkylation Studies:

  • Dave and Patel (2001) conducted a study on the N vs S alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones, providing valuable information on the chemical behavior and potential applications of thienopyrimidinones (Dave & Patel, 2001).

New Synthesis Routes:

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-6-methyl-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS2/c1-9-5-10(2)7-12(6-9)18-15(19)14-13(8-11(3)21-14)17-16(18)20-4/h5-7,11H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXODPDOVUZZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SC)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.